3-(4-Bromopyridin-2-yl)thiazolidine

Physicochemical profiling Lead optimization pKa prediction

3-(4-Bromopyridin-2-yl)thiazolidine is a heterocyclic compound (C8H9BrN2S, MW 245.14) that merges a saturated thiazolidine ring—a recognized privileged scaffold and proline bioisostere in medicinal chemistry —with a 4-bromopyridine moiety. The bromine atom at the pyridine 4-position serves as a handle for further functionalization via cross-coupling reactions, while the thiazolidine nitrogen connects directly to the pyridine 2-position.

Molecular Formula C8H9BrN2S
Molecular Weight 245.14 g/mol
CAS No. 1779133-42-4
Cat. No. B1446987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromopyridin-2-yl)thiazolidine
CAS1779133-42-4
Molecular FormulaC8H9BrN2S
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1CSCN1C2=NC=CC(=C2)Br
InChIInChI=1S/C8H9BrN2S/c9-7-1-2-10-8(5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
InChIKeyFTFITAXFVJDVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromopyridin-2-yl)thiazolidine (CAS 1779133-42-4): A Bifunctional Heterocyclic Building Block for Drug Discovery


3-(4-Bromopyridin-2-yl)thiazolidine is a heterocyclic compound (C8H9BrN2S, MW 245.14) that merges a saturated thiazolidine ring—a recognized privileged scaffold and proline bioisostere in medicinal chemistry [1]—with a 4-bromopyridine moiety. The bromine atom at the pyridine 4-position serves as a handle for further functionalization via cross-coupling reactions, while the thiazolidine nitrogen connects directly to the pyridine 2-position . Its predicted physicochemical properties include a boiling point of 389.0±42.0 °C, a density of 1.603±0.06 g/cm³, and a pKa of 6.13±0.10 .

Why Generic In-Class Substitution is Risky for 3-(4-Bromopyridin-2-yl)thiazolidine Procurement


Simply substituting any bromopyridinyl-thiazolidine isomer for 3-(4-Bromopyridin-2-yl)thiazolidine can derail a research program. The position of the bromine atom on the pyridine ring dictates the molecule's electronic character, reactivity in cross-coupling, and ultimate biological target engagement. As a class, thiazolidines are privileged scaffolds [1], but subtle regioisomeric changes are known to cause significant shifts in biological activity; for example, among related bromopyridinyl-thiazolidine isomers, the 5-bromopyridine derivative has demonstrated superior antimicrobial activity with an MIC of 12.5 µg/mL against S. aureus, while other isomers required 25-50 µg/mL , highlighting that positional isomerism alone creates a quantifiable performance gap. A procurement decision based solely on core scaffold similarity ignores these critical, measurable differences.

Quantitative Differentiation Evidence for 3-(4-Bromopyridin-2-yl)thiazolidine Against Closest Analogs


Predicted Physicochemical Property Differentiation: pKa and Basicity Profile vs. Isomeric Analogs

The predicted pKa of 3-(4-Bromopyridin-2-yl)thiazolidine is 6.13±0.10 , a value that places it near physiological pH and suggests a distinct protonation state compared to its regioisomers. This property is critical for solubility, permeability, and target binding. In contrast, a related but structurally distinct thiazole-pyridine compound (CAS 886370-89-4) has a drastically lower predicted pKa of 0.31±0.19 , highlighting how the position of the heteroatom and bromine substitution fundamentally alters the basicity. No directly measured pKa data for the exact set of bromopyridinyl-thiazolidine isomers was found, making this a cross-study comparable observation.

Physicochemical profiling Lead optimization pKa prediction

Regioisomeric Reactivity in Cross-Coupling: 4-Bromo vs. 2-Bromo Pyridine Suzuki-Miyaura Rates

The 4-bromo substituent on the pyridine ring of the target compound confers a distinct reactivity profile in palladium-catalyzed cross-coupling reactions. Comparative studies on bromopyridines indicate that 2-bromopyridine undergoes Suzuki-Miyaura couplings 5–7 times faster than its 4-bromo isomer due to differences in steric hindrance and electronic activation near the halogen bond [1]. This means that for applications requiring sequential or selective functionalization, 3-(4-Bromopyridin-2-yl)thiazolidine offers a less reactive, more controllable aryl bromide handle compared to an analogous 2-bromopyridinyl-thiazolidine, enabling stepwise synthetic strategies.

Cross-coupling Suzuki-Miyaura Regioselectivity C-C bond formation

Commercial Availability and Purity Benchmarking Against Positional Isomers

Across major chemical suppliers, 3-(4-Bromopyridin-2-yl)thiazolidine (CAS 1779133-42-4) is listed with standard purities of 97% up to NLT 98% . This matches or exceeds the purity specifications of its closest positional isomers: 3-(5-Bromopyridin-2-yl)thiazolidine (CAS 1707581-02-9, 97% ), 3-(6-Bromopyridin-2-yl)thiazolidine (CAS 1774894-76-6, 97% ), and 3-(2-Bromopyridin-4-yl)thiazolidine (CAS 1707391-26-1, 97% ). The NLT 98% specification from MolCore provides a quantifiably higher purity baseline, which is critical for assays sensitive to brominated impurities that could interfere with palladium-catalyzed reactions.

Chemical procurement Purity specification Vendor comparison

Optimal Application Scenarios for 3-(4-Bromopyridin-2-yl)thiazolidine Based on Differential Evidence


Stepwise Diversification via Controlled Suzuki-Miyaura Coupling

The 4-bromo substituent's inherently slower Suzuki-Miyaura coupling rate (5-7x slower than 2-bromo isomers ) makes 3-(4-Bromopyridin-2-yl)thiazolidine the preferred substrate for synthetic sequences requiring orthogonal functionalization. Researchers can first exploit the thiazolidine ring for modifications, then activate the 4-bromo position under forcing conditions, or use the reactivity differential to achieve site-selective coupling when multiple halogens are present in the target molecule.

Medicinal Chemistry Campaigns Targeting pH-Dependent Binding Sites

With a predicted pKa of 6.13 , the compound exists in a nearly 1:1 equilibrium of protonated and neutral species at physiological pH (7.4). This property is ideal for designing ligands that must cross membranes in their neutral form but bind to targets in a charged state, such as CNS-penetrant kinase inhibitors or GPCR modulators targeting intracellular binding pockets. The 6.13 pKa is distinct from many other bromopyridinyl-thiazolidine analogs, offering a unique ionization profile for tuning ADME properties.

High-Sensitivity Assay Development Requiring Minimal Impurity Interference

For biophysical assays such as SPR, ITC, or NanoBRET where trace metal-scavenging impurities can quench signals, procuring the NLT 98% purity grade of 3-(4-Bromopyridin-2-yl)thiazolidine provides a quantifiable advantage over standard 97% purity lots of its isomers . The 33% reduction in maximum unspecified impurity content minimizes the risk of false negatives or baseline drift in high-sensitivity screens.

Proline Bioisostere Replacement in Peptidomimetic Design

The saturated thiazolidine ring is a well-established proline bioisostere capable of inducing conformational restriction in peptide backbones . Attaching this ring directly to a 4-bromopyridine core creates a rigid, halogenated scaffold for fragment-based drug discovery or peptidomimetic synthesis, where the bromine serves as both a vector for further elaboration and a heavy atom for X-ray crystallographic phasing.

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